molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2

tert-Butoxybenzene

Cat. No.: B1293632
CAS No.: 6669-13-2
M. Wt: 150.22 g/mol
InChI Key: PNKZBZPLRKCVLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxybenzene can be synthesized through the etherification of phenol derivatives with tert-butyl alcohol or tert-butyl chloride. One common method involves the reaction of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Biological Activity

tert-Butoxybenzene, an organic compound with the molecular formula C10H14OC_{10}H_{14}O, is characterized by a benzene ring substituted with a tert-butoxy group. This compound belongs to the alkoxybenzenes family and has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic applications and interactions with biomolecules.

Chemical Structure : The tert-butoxy group significantly influences the chemical properties of the benzene ring, enhancing its solubility in organic solvents while rendering it nearly insoluble in water. This property affects its biological activity, as it may be more effective in organic environments.

Mechanism of Action : The primary mode of action for this compound involves its interaction with other aromatic compounds. It participates in electrophilic aromatic substitution reactions, which are pivotal in synthesizing various organic compounds. Additionally, it has been shown to stabilize phenolic compounds by slowing oxidation rates, enhancing its effectiveness as an antioxidant.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

  • Antioxidant Properties : Compounds such as tert-butyl hydroquinone (TBHQ) derived from this compound have demonstrated significant antioxidant effects. They enhance the activity of antioxidant enzymes and activate the Nrf2 pathway, mitigating oxidative stress and apoptosis in various cell types .
  • Neuroprotective Effects : Certain derivatives have shown potential neuroprotective effects by reducing oxidative toxicity in neuronal cells. For instance, 2,6-di-tert-butylphenol has been linked to beneficial outcomes in rodent models of ischemic stroke .
  • Anti-inflammatory and Anticancer Effects : Studies have reported that some tert-butylated phenols exhibit anti-inflammatory and anticancer properties. For example, 2,4-di-tert-butylphenol has been noted for improving cognitive function and inhibiting viral and bacterial activities .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

CompoundActivity TypeFindings
2,6-Di-tert-butylphenolNeuroprotectiveReduced glutamate-induced oxidative toxicity; beneficial in ischemic stroke models .
Tert-butyl hydroquinoneAntioxidantMitigates oxidative stress; enhances antioxidant enzyme activities .
2,4-Di-tert-butylphenolAnti-inflammatoryExhibits anti-inflammatory effects; improves cognitive function .
1,3-Di-tert-butylbenzeneMetabolic pathwaysLinked to metabolic disorders; potential interactions with biological macromolecules.

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is predominantly metabolized through pathways involving oxidation and conjugation. Its low solubility in water poses challenges for systemic absorption but allows for effective local applications in organic solvents.

Research Applications

This compound serves multiple roles across various scientific domains:

  • Chemistry : It is utilized as a precursor in synthesizing organic compounds and as a reagent in electrophilic aromatic substitution reactions.
  • Biology : Its derivatives are under investigation for their potential biological activities and interactions with biomolecules.
  • Medicine : Research continues into its applications in pharmaceuticals, particularly concerning drug design and development aimed at oxidative stress-related diseases.

Properties

IUPAC Name

(2-methylpropan-2-yl)oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZBZPLRKCVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216839
Record name Benzene, (1,1-dimethylethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6669-13-2
Record name Benzene, (1,1-dimethylethoxy)-
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Record name tert-Butoxybenzene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (1,1-dimethylethoxy)-
Source EPA DSSTox
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Record name TERT-BUTOXY-BENZENE
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Synthesis routes and methods I

Procedure details

A typical procedure is given for the reaction of Entry 1 in Table 1. A 4 mL vial was charged with bromobenzene (63 mg, 0.40, mmol), Pd(dba)2 (11.5 mg, 0.02 mmol), Ph5FcP(t-BU)2 (14.2 mg, 0.02 mmol) and sodium t-butoxide (47 mg, 0.48 mmol). Anhydrous toluene (2 mL) was added, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 23 h. The reaction solution was then adsorbed onto silica gel, and the product was isolated by eluting with ethyl acetate/hexanes (0 to 10% gradient) to give 58 mg (97%) of t-butoxybenzene.
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63 mg
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47 mg
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2 mL
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97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In this example, phenyl t-butyl ether is prepared. Grignard reagent, phenyl magnesium bromide, is formed by mixing 100 g magnesium turnings with 607.7 g bromobenzene and 6170 g anhydrus ethyl ether. After formation of the Grignard reagent, t-butyl per benzoate (449 g) in ether is added at 15° C.-25° C. under nitrogen with stirring. Reaction product is shaken with cold, dilute hydrochloric acid, then washed with dilue aqueous sodium hydroxide, and then washed with water. It is then dried and distilled to yield 269.2 G of product phenyl t-butyl ether which is analyzed to give 79.1% C (calc 80.0%) and 9.2% H (calc 9.3%).
Quantity
100 g
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607.7 g
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6170 g
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Grignard reagent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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